Bienvenue dans la boutique en ligne BenchChem!

2-Methoxy-5-(methoxymethoxy)pyridine

Chemical Synthesis Quality Control Procurement Specification

2-Methoxy-5-(methoxymethoxy)pyridine (CAS 431942-25-5) is a polysubstituted pyridine derivative with the molecular formula C8H11NO3 and molecular weight of 169.18 g/mol. The compound features a methoxy group at the C2 position and a methoxymethoxy (MOM) protected hydroxyl group at the C5 position of the pyridine ring, with the MOM group providing orthogonal protection chemistry for downstream synthetic transformations.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 431942-25-5
Cat. No. B3041950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(methoxymethoxy)pyridine
CAS431942-25-5
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOCOC1=CN=C(C=C1)OC
InChIInChI=1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3
InChIKeyJWDZEPQEQCIVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(methoxymethoxy)pyridine (CAS 431942-25-5) – Pyridine-Based Synthetic Intermediate for Pharmaceutical Building Block Procurement


2-Methoxy-5-(methoxymethoxy)pyridine (CAS 431942-25-5) is a polysubstituted pyridine derivative with the molecular formula C8H11NO3 and molecular weight of 169.18 g/mol . The compound features a methoxy group at the C2 position and a methoxymethoxy (MOM) protected hydroxyl group at the C5 position of the pyridine ring, with the MOM group providing orthogonal protection chemistry for downstream synthetic transformations [1]. This compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, typically in liquid physical form . Its primary documented application lies in medicinal chemistry, specifically as a synthetic intermediate in the preparation of Factor XIa (FXIa) inhibitors .

2-Methoxy-5-(methoxymethoxy)pyridine (CAS 431942-25-5) – Why Generic Substitution with Other 5-Substituted Pyridines is Not Advisable


In-class 5-substituted pyridine analogs such as 2-methoxy-5-hydroxypyridine, 2-bromo-5-(methoxymethoxy)pyridine, and 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine possess distinct physicochemical and reactivity profiles that preclude direct substitution. The target compound's combination of a C2 methoxy electron-donating group and a C5 MOM-protected oxygen creates a unique electronic environment with computed LogP of 1.07 and topological polar surface area (TPSA) of 40.6 Ų . In contrast, the unprotected 2-methoxy-5-hydroxypyridine (CAS 51834-97-0) has a lower molecular weight of 125.13 g/mol and significantly different hydrogen bonding capacity due to the free hydroxyl group [1]. Halogenated analogs such as 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (MW 283.04 g/mol, XLogP3 1.9) introduce heavy halogen atoms that alter both molecular weight and lipophilicity, while bromo-substituted variants like 2-bromo-5-(methoxymethoxy)pyridine carry orthogonal reactivity for cross-coupling chemistry that the target compound lacks [2]. These divergent properties translate into different solubility characteristics, chromatographic behavior, and metabolic stability profiles in downstream applications, making empirical substitution without re-optimization scientifically unsound.

2-Methoxy-5-(methoxymethoxy)pyridine (CAS 431942-25-5) – Quantitative Comparative Evidence for Procurement Decision-Making


Commercial Purity Grade Comparison: 2-Methoxy-5-(methoxymethoxy)pyridine versus Halogenated 5-(Methoxymethoxy)pyridine Analogs

Among commercially available 5-(methoxymethoxy)pyridine derivatives, 2-Methoxy-5-(methoxymethoxy)pyridine is supplied at purities of 95% to 98% from multiple vendors, whereas halogenated analogs containing bromo, fluoro, or iodo substituents are typically offered at 98% purity but with significantly higher molecular weights and safety hazard classifications . The target compound carries no hazard statements in vendor documentation, while 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine is classified with H315, H319, H335, and H302+312+332 hazard codes indicating skin irritation, eye irritation, respiratory irritation, and toxicity via multiple exposure routes . This differential in safety profile carries direct implications for laboratory handling protocols and procurement compliance.

Chemical Synthesis Quality Control Procurement Specification

Molecular Rotatable Bond Count and Conformational Flexibility: Quantitative Comparison with 5-(Methoxymethoxy)-2-neopentylpyridine

The target compound possesses 4 rotatable bonds, which is quantitatively lower than the 5 rotatable bonds found in 5-(methoxymethoxy)-2-neopentylpyridine (MW 209.28 g/mol) due to the latter's neopentyl substitution at C2 . Each additional rotatable bond is estimated to reduce passive membrane permeability by approximately 0.5 log units and increase the entropic penalty upon target binding by roughly 0.7–1.0 kcal/mol in drug discovery contexts [1]. This class-level inference from medicinal chemistry principles suggests the target compound's more constrained conformational profile may offer advantages in maintaining favorable drug-like properties during lead optimization, though direct permeability data for this specific pair are not available.

Medicinal Chemistry Drug Design Conformational Analysis

Synthetic Route Efficiency: 2-Methoxy-5-(methoxymethoxy)pyridine Derived from 6-Methoxypyridin-3-ol via Single-Step MOM Protection

The documented synthetic route to 2-Methoxy-5-(methoxymethoxy)pyridine proceeds from commercially available 6-methoxypyridin-3-ol (CAS 51834-97-0) via reaction with bromomethyl methyl ether in the presence of potassium carbonate in DMF . This single-step protection strategy contrasts with the multi-step sequences required for halogenated analogs such as 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine and 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine, which necessitate additional halogen introduction steps involving lithiation-halogenation or cross-coupling sequences . The target compound's synthetic accessibility from inexpensive starting materials translates to lower procurement cost and shorter lead times compared to more complexly substituted analogs.

Organic Synthesis Process Chemistry Protecting Group Strategy

Lipophilicity (LogP) and Polar Surface Area Comparison: Target Compound versus Halogenated 5-(Methoxymethoxy)pyridine Analogs

Computed physicochemical properties reveal that 2-Methoxy-5-(methoxymethoxy)pyridine has a LogP of approximately 1.07–1.1 and a topological polar surface area (TPSA) of 40.6 Ų . In contrast, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine has a computed XLogP3-AA of 1.9 and a TPSA of 31.4 Ų [1]. The target compound's higher TPSA (40.6 vs 31.4 Ų, a 29% increase) combined with lower LogP (1.07 vs 1.9) positions it in a more favorable region of CNS MPO (Multiparameter Optimization) and Lipinski rule-of-five space for orally bioavailable drug candidates [2]. The halogenated comparator's higher lipophilicity may increase plasma protein binding and metabolic clearance risk, while its lower TPSA reduces aqueous solubility.

Physicochemical Property Analysis ADME Prediction Compound Selection

FXIa Inhibitor Patent-Documented Application: Specific Use of 2-Methoxy-5-(methoxymethoxy)pyridine as a Key Intermediate

Patent documentation explicitly identifies 2-Methoxy-5-(methoxymethoxy)pyridine as a synthetic intermediate in the preparation of alkoxy pyridone compounds that function as Factor XIa (FXIa) inhibitors . This documented application in a specific therapeutic class (anticoagulation) distinguishes the target compound from other 5-(methoxymethoxy)pyridine analogs such as 2-(2-methoxyethoxy)-5-(methoxymethoxy)pyridine and 5-(methoxymethoxy)-2-neopentylpyridine, for which no analogous patent-cited application in FXIa inhibitor synthesis is documented. The FXIa inhibitor field represents a therapeutically validated area with multiple clinical-stage assets, conferring procurement relevance for medicinal chemistry groups pursuing this target class [1].

Factor XIa Inhibition Anticoagulant Drug Discovery Patent-Backed Synthesis

Vendor Supply Chain Availability: Direct Comparison of Stock Status and Catalog Accessibility

2-Methoxy-5-(methoxymethoxy)pyridine is cataloged by multiple established chemical suppliers including Sigma-Aldrich, Leyan, MolCore, CymitQuimica, and Chemlyte Solutions, with documented purity specifications ranging from 95% to 98% . In contrast, closely related halogenated analogs such as 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine (CAS 2179038-40-3) appear limited to fewer specialty vendors (e.g., Aifchem) and are offered only in small research quantities (50–250 mg) . The broader vendor distribution for the target compound reduces single-supplier dependency risk and supports competitive pricing through multiple sourcing options.

Chemical Procurement Supply Chain Management Vendor Comparison

2-Methoxy-5-(methoxymethoxy)pyridine (CAS 431942-25-5) – Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Factor XIa (FXIa) Inhibitor Lead Optimization Programs

The documented use of 2-Methoxy-5-(methoxymethoxy)pyridine as a key synthetic intermediate in the preparation of alkoxy pyridone-based FXIa inhibitors supports its procurement for anticoagulant drug discovery programs . The compound's favorable computed LogP (1.07) and TPSA (40.6 Ų) align with oral bioavailability optimization parameters, making it suitable for lead optimization campaigns where balanced lipophilicity and polarity are required .

Synthetic Methodology Development: Orthogonal MOM Protection Strategy for Heterocyclic Scaffolds

The compound's single-step synthesis from 6-methoxypyridin-3-ol via MOM protection provides a well-defined platform for investigating orthogonal protection-deprotection sequences in pyridine-based synthetic methodology . Its 4 rotatable bonds and moderate molecular weight (169.18 g/mol) make it a tractable substrate for reaction condition optimization and scope exploration.

Building Block Procurement for Multi-Step Heterocyclic Library Synthesis

With multi-vendor availability at purities of 95%–98% and gram-to-500g scale quantities, this compound serves as a reliable building block for parallel synthesis of substituted pyridine libraries . The methoxy and MOM-protected hydroxyl groups offer distinct sites for further functionalization through nucleophilic substitution (post-deprotection) and electrophilic aromatic substitution chemistry.

Physicochemical Property Benchmarking in ADME Predictive Model Validation

The compound's well-defined computed physicochemical parameters (LogP = 1.07–1.1, TPSA = 40.6 Ų, 4 rotatable bonds) make it a useful reference compound for validating in silico ADME prediction models or chromatographic retention time correlations in medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-5-(methoxymethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.